molecular formula C11H14FNO2 B13579067 Tert-butyl 2-amino-5-fluorobenzoate

Tert-butyl 2-amino-5-fluorobenzoate

Cat. No.: B13579067
M. Wt: 211.23 g/mol
InChI Key: LQSVTTYYUOQPJB-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5-fluorobenzoate is an organic compound with the molecular formula C11H14FNO2. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorine atom attached to a benzene ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-5-fluorobenzoate typically involves the esterification of 2-amino-5-fluorobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like pyridine. The general reaction scheme is as follows:

2-amino-5-fluorobenzoic acid+tert-butyl alcoholacid/base catalysttert-butyl 2-amino-5-fluorobenzoate+water\text{2-amino-5-fluorobenzoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid/base catalyst}} \text{this compound} + \text{water} 2-amino-5-fluorobenzoic acid+tert-butyl alcoholacid/base catalyst​tert-butyl 2-amino-5-fluorobenzoate+water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-amino-5-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often with halogenated compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the benzene ring.

    Hydrolysis: The ester group can be hydrolyzed to yield 2-amino-5-fluorobenzoic acid and tert-butyl alcohol.

Common Reagents and Conditions:

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Hydrolysis: 2-amino-5-fluorobenzoic acid and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 2-amino-5-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Tert-butyl 2-amino-5-fluorobenzoate can be compared with other similar compounds, such as:

    Tert-butyl 2-amino-4-fluorobenzoate: Differing by the position of the fluorine atom.

    Tert-butyl 2-amino-5-chlorobenzoate: Differing by the substitution of chlorine for fluorine.

    Tert-butyl 2-amino-5-methylbenzoate: Differing by the substitution of a methyl group for fluorine.

Uniqueness: The presence of the fluorine atom in this compound imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and valuable in specific applications.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

tert-butyl 2-amino-5-fluorobenzoate

InChI

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,13H2,1-3H3

InChI Key

LQSVTTYYUOQPJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)F)N

Origin of Product

United States

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